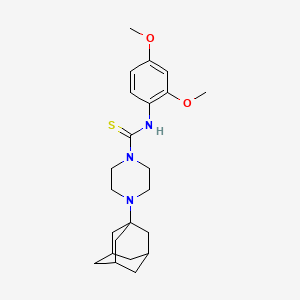![molecular formula C14H18ClN3OS B4723124 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4723124.png)
3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole
Übersicht
Beschreibung
3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole, also known as BCMT, is a chemical compound with potential applications in scientific research. This compound belongs to the family of 1,2,4-triazoles, which have been extensively studied due to their diverse biological activities. BCMT has been synthesized using several methods, and its mechanism of action and biochemical effects have been investigated.
Wirkmechanismus
The mechanism of action of 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of essential cellular components. 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol in fungi. It also inhibits the activity of thymidine kinase, an enzyme involved in the replication of herpes simplex virus DNA.
Biochemical and Physiological Effects:
3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics in the liver. In addition, 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to decrease the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has several advantages for lab experiments. It is a relatively stable compound and can be stored at room temperature for several months. It is also soluble in common organic solvents such as DMSO and methanol. However, 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has some limitations as well. It is a toxic compound and should be handled with care. In addition, its solubility in water is limited, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole. One potential area of study is the development of 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole derivatives with improved properties, such as increased solubility and potency. Another area of research is the investigation of the mechanism of action of 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole, particularly its effects on cytochrome P450 enzymes. In addition, the potential use of 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole as a therapeutic agent for fungal infections, viral infections, and cancer should be explored further. Finally, the development of novel synthetic methods for 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole and its derivatives may lead to more efficient and cost-effective production of these compounds.
Wissenschaftliche Forschungsanwendungen
3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess antifungal, antiviral, and anticancer properties. 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus fumigatus. It also exhibits antiviral activity against herpes simplex virus type 1 and 2. In addition, 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been reported to inhibit the proliferation of cancer cells, including breast cancer and lung cancer cells.
Eigenschaften
IUPAC Name |
3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c1-3-4-7-19-13-6-5-12(15)8-11(13)9-20-14-16-10(2)17-18-14/h5-6,8H,3-4,7,9H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXAJRDJCSEMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)CSC2=NNC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B4723043.png)

![N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4723049.png)
![4-ethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4723053.png)
![N'-[(4-biphenylyloxy)acetyl]-3-bromo-4-methoxybenzohydrazide](/img/structure/B4723061.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4723062.png)
![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-pyrrolidinedione](/img/structure/B4723066.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4723070.png)
![(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B4723072.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4723073.png)
![N-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4723094.png)
![6-benzyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4723097.png)
![ethyl 1-[3-(1H-pyrazol-1-yl)propyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4723104.png)
![2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole](/img/structure/B4723109.png)